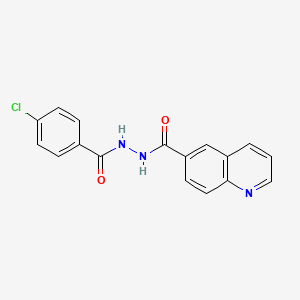
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar fluorinated tetrazole derivatives involves reactions like the treatment of fluoroanilines with isothiocyanates in dry acetonitrile to yield thioureas, which are structurally related to the requested compound. These methods typically result in good yields and involve steps that are potentially adaptable for the synthesis of the specified compound (Saeed et al., 2011).
Molecular Structure Analysis
X-ray diffraction and vibrational spectroscopy techniques, including FTIR and NMR, are common tools for analyzing the molecular structure of fluorinated tetrazole derivatives. These techniques help in understanding the planarity of the carbonyl and thiourea groups, as well as the conformation adopted by the molecules, which is often stabilized by intramolecular hydrogen bonding (Saeed et al., 2010).
Chemical Reactions and Properties
Fluorinated tetrazole derivatives participate in various chemical reactions, with their reactivity influenced by the presence of fluorine atoms and the tetrazole ring. The photochemistry of related compounds involves processes like photodecomposition, potentially leading to the formation of carbodiimides as sole photoproducts (Alawode et al., 2011).
Physical Properties Analysis
The physical properties of fluorinated tetrazole derivatives, such as solubility, melting points, and crystal packing, can be deduced from their molecular structure and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of fluorinated tetrazole derivatives are significantly influenced by the electronic effects of the fluorine atoms and the tetrazole ring. Studies involving quantum chemical calculations and spectroscopic analyses provide insights into these aspects, helping predict the compound's behavior in chemical reactions (Qiao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Synthesis Techniques and Characterization
A study by Saeed et al. (2011) detailed the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas through the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The compounds were characterized using NMR, FTIR spectroscopy, and X-ray diffraction, highlighting their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
Photochemistry and Photodecomposition
Alawode, Robinson, and Rayat (2011) explored the photochemistry of tetrazole-thione compounds, leading to the formation of carbodiimides as sole photoproducts. This study emphasizes the potential of using such compounds in green chemistry applications due to their clean photodecomposition pathways (Alawode, Robinson, & Rayat, 2011).
Fluorophore Development for OLEDs
Liu et al. (2016) developed a new bipolar fluorophore based on electron-withdrawing and -donating groups, demonstrating its efficacy in OLEDs. This research highlights the utility of fluorinated compounds in developing materials with high performance in electronic and optical applications (Liu et al., 2016).
Potential Applications
Catalyst Recycling in Organic Synthesis
Van den Broeke et al. (2002) utilized a fluorous room-temperature ionic liquid for the homogeneous hydrosilylation of 1-octene, showcasing an efficient catalyst recycling method. The study indicates the potential of fluorinated compounds in enhancing the sustainability of chemical processes (Van den Broeke, Winter, Deelman, & Van Koten, 2002).
Phenylurea Herbicides Degradation
Research by Zhang et al. (2018) on the degradation of phenylurea herbicides by bacterial consortia reveals the environmental relevance of such compounds. The study demonstrates the synergistic effects of bacterial species in degrading pollutants, offering insights into bioremediation strategies (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRDVOFUSFYOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


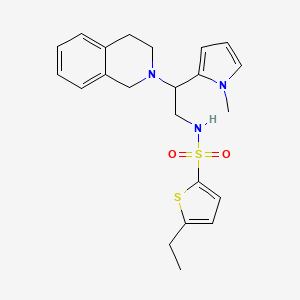
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)
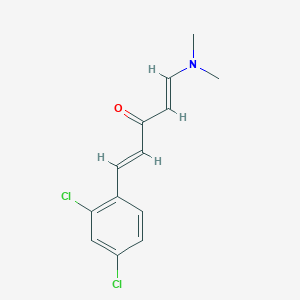

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
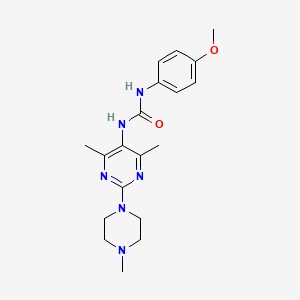
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
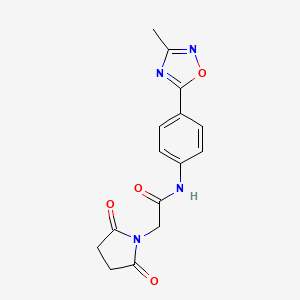

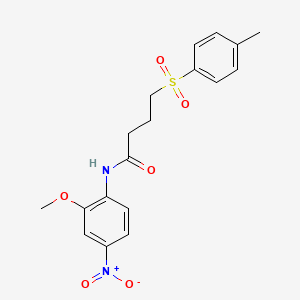
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)
